3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
Description
3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted with a 6-fluoro group and a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₁₉H₁₄FN₃O₄, with a molecular weight of 367.33 g/mol and a calculated logP of ~3.48, indicating moderate lipophilicity . The compound’s structure is characterized by:
- A quinolinone scaffold, which is common in bioactive molecules due to its hydrogen-bonding capabilities.
- A 1,2,4-oxadiazole ring, known for metabolic stability and π-π stacking interactions.
- 3,5-Dimethoxyphenyl substitution, which may enhance solubility and influence steric interactions.
- A 6-fluoro substituent, which can modulate electronic properties and bioavailability.
Properties
Molecular Formula |
C19H14FN3O4 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14FN3O4/c1-25-12-5-10(6-13(8-12)26-2)18-22-19(27-23-18)15-9-21-16-4-3-11(20)7-14(16)17(15)24/h3-9H,1-2H3,(H,21,24) |
InChI Key |
SJTPJVJRZOJPIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,5-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Coupling with a quinoline derivative: The 1,2,4-oxadiazole intermediate is then coupled with a 6-fluoroquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one ring system, which can be facilitated by heating under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinolinone derivatives with oxidized phenyl rings.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. In anticancer applications, it may inhibit kinases or other signaling molecules involved in cell growth and survival pathways.
Comparison with Similar Compounds
Comparison with 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Fluoroquinolin-4(1H)-one
A closely related analog (Compound B, C₁₉H₁₄FN₃O₄ , MW: 367.33 g/mol) differs only in the position of methoxy groups on the phenyl ring (3,4-dimethoxy vs. 3,5-dimethoxy in Compound A) .
| Property | Compound A (3,5-Dimethoxy) | Compound B (3,4-Dimethoxy) |
|---|---|---|
| Methoxy Substitution | 3,5-positions (symmetrical) | 3,4-positions (asymmetrical) |
| logP | 3.48 | 3.48 |
| Polar Surface Area | ~71 Ų | ~71 Ų |
| Hydrogen Bond Acceptors | 7 | 7 |
Key Differences :
- Symmetry : The 3,5-dimethoxy substitution in Compound A may improve crystallinity compared to the asymmetric 3,4-substitution in Compound B, as symmetrical structures often pack more efficiently in crystal lattices .
- Bioactivity : While explicit data are unavailable, the 3,5-dimethoxy group could alter binding interactions in biological targets due to reduced steric hindrance compared to 3,4-substitution.
Comparison with Oxadiazole-Containing Pesticides
Oxadiazon (C₁₅H₁₈Cl₂N₂O₃ ) and oxadiargyl (C₁₅H₁₄Cl₂F₃N₃O₃ ) are herbicides containing a 1,3,4-oxadiazole ring .
| Property | Compound A | Oxadiazon | Oxadiargyl |
|---|---|---|---|
| Core Structure | Quinolinone + 1,2,4-oxadiazole | Dichlorophenyl + 1,3,4-oxadiazole | Trifluoromethyl + 1,3,4-oxadiazole |
| Substituents | 3,5-Dimethoxy, 6-fluoro | 2,4-Dichloro, tert-butyl | 2,4-Dichloro, propargyloxy |
| logP | 3.48 | 4.1 (estimated) | 3.8 (estimated) |
| Application | Research compound | Herbicide | Herbicide |
Key Differences :
- Oxadiazole Regioisomerism : The 1,2,4-oxadiazole in Compound A vs. 1,3,4-oxadiazole in pesticides impacts electronic distribution and stability.
Comparison with Sulfanyl- and Trifluoromethyl-Substituted Analogs
highlights compounds with sulfanyl (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ) and trifluoromethyl groups .
| Property | Compound A | Sulfanyl-Trifluoromethyl Analog |
|---|---|---|
| Electron-Withdrawing Groups | 6-Fluoro | Trifluoromethyl, Chloro |
| logP | 3.48 | ~4.0 (estimated) |
| Hydrogen Bond Donors | 1 | 1 (aldehyde) |
Key Differences :
- Electrophilicity : The trifluoromethyl group increases electrophilicity compared to Compound A’s methoxy groups.
- Solubility : Compound A’s methoxy groups may enhance aqueous solubility relative to highly lipophilic trifluoromethyl analogs.
Biological Activity
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 362.35 g/mol. Its structure features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a dimethoxyphenyl group.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives containing oxadiazole rings can induce apoptosis in various cancer cell lines through the activation of caspases and the generation of reactive oxygen species (ROS) .
Key Findings:
- Cytotoxicity: The compound showed selective cytotoxicity against human cancer cells with a calculated value indicating effective dose-response relationships.
- Mechanism of Action: The activation of caspases-3 and -7 was noted alongside mitochondrial membrane depolarization and ROS generation .
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Cytotoxicity | Selective toxicity in tumor cells | |
| Antimicrobial | Potential activity against pathogens |
Case Studies
-
Cytotoxicity in Cancer Research:
A study involving a series of oxadiazole derivatives reported that compounds similar to the target molecule exhibited significant cytotoxic effects on colon carcinoma cells. The mechanism involved mitochondrial dysfunction leading to increased ROS levels and subsequent cell death . -
Antimicrobial Screening:
Related oxadiazole compounds have been evaluated for their antimicrobial efficacy against various strains of bacteria. These studies highlighted the importance of substituent variations in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
